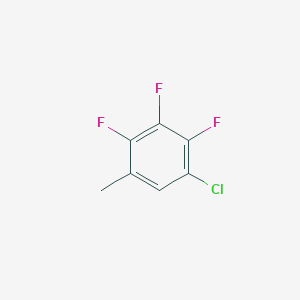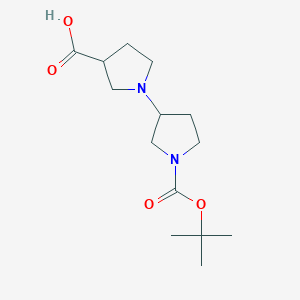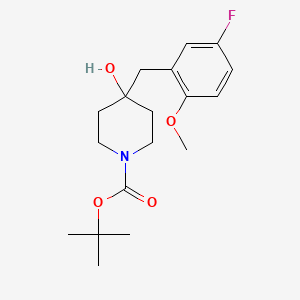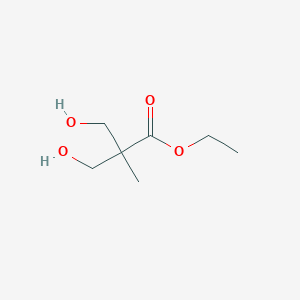
Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) is a useful research compound. Its molecular formula is C15H20FNO4 and its molecular weight is 297.32 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) is 297.13763628 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates in Organic Chemistry
- Synthesis of Natural Product Biotin : Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate is a key intermediate in the synthesis of the natural product Biotin, a water-soluble vitamin involved in the metabolic cycle for synthesizing fatty acids, sugars, and α-amino acids. This synthesis demonstrates the compound's role in the production of complex organic molecules (Shuanglin Qin et al., 2014).
- Fluorescence Properties : The compound is used in the synthesis of certain structures whose fluorescence properties are of interest. This application is particularly relevant in analytical and spectroscopic methods (M. Memeo et al., 2014).
Medical Imaging and Radiotracer Development
- Imaging Hypoxic Tumor Tissue : A derivative of methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate is used in the synthesis of a tracer for PET imaging of hypoxic tumor tissue. This tracer is transported into cells by amino acid transporters, a novel approach in detecting hypoxic tumors (N. Malik et al., 2012).
Chemical Synthesis and Transformations
- Formation of Various Substitution Products : The compound serves as a starting material for reactions with various amines, yielding a range of substitution products. These reactions are significant in exploring chemical transformations and synthesizing new molecules (Janez Baš et al., 2001).
- Antitumor Activities : Derivatives of methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate have been synthesized and tested for their antitumor activities. This highlights its potential role in the development of new anticancer drugs (Xiong Jing, 2011).
Stereochemistry and Enantioselective Synthesis
- Enantioselective Synthesis : The compound is used in the enantioselective synthesis of certain amino acid derivatives. This is crucial in creating single-enantiomer compounds for pharmaceutical applications (N. Boaz et al., 2005).
Miscellaneous Applications
- Synthesis of Bioorganometallic Compounds : It is involved in the synthesis of organometallic analogues of antibiotics, like platensimycin, demonstrating its utility in medicinal chemistry (M. Patra et al., 2012).
- Production of Radiopharmaceuticals : A derivative is used in the automated synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1, indicating its importance in nuclear medicine (Zonghua Luo et al., 2019).
Propiedades
IUPAC Name |
methyl 3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKFYKNIJQMDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)








